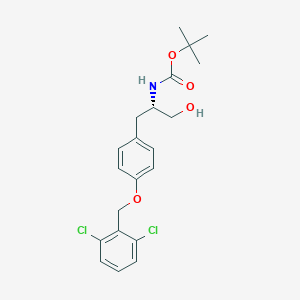

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Description

BenchChem offers high-quality Boc-L-Tyrosinol(2,6-di-Cl-Bzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Tyrosinol(2,6-di-Cl-Bzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169393-62-8 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Intermediate in Pharmaceutical and Organic Synthesis

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) serves as a crucial intermediate in the synthesis of a wide array of organic molecules and pharmaceutically active compounds. chemimpex.com The presence of the Boc and 2,6-dichlorobenzyl protecting groups allows for selective chemical transformations at other parts of the molecule without affecting the protected functional groups.

The 2,6-dichlorobenzyl group, in particular, offers enhanced stability, which is a desirable characteristic in multi-step synthetic sequences. chemimpex.com This stability allows for a broader range of reaction conditions to be employed, thereby expanding the synthetic utility of the compound. Researchers in pharmaceutical development utilize this intermediate for the synthesis of complex bioactive molecules, including those designed as targeted therapies. chemimpex.com Its structure facilitates the introduction of specific functionalities that can enhance the biological activity and pharmacokinetic properties of the final drug candidates. chemimpex.com

In the realm of organic synthesis, Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is employed as a chiral building block. The inherent chirality of the L-tyrosine backbone is preserved, making it a valuable starting material for the asymmetric synthesis of complex natural products and other stereochemically defined molecules.

Foundational Role in Peptide and Peptidomimetic Chemistry

The primary application of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its corresponding carboxylic acid derivative, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, lies in the field of peptide and peptidomimetic chemistry. chemimpex.comchemimpex.com The Boc group is a well-established protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). sigmaaldrich.com It is readily cleaved under acidic conditions, allowing for the stepwise addition of amino acid residues to a growing peptide chain.

The 2,6-dichlorobenzyl group serves as a robust protecting group for the phenolic hydroxyl group of the tyrosine side chain. This protection is crucial to prevent unwanted side reactions during peptide synthesis. The stability of the 2,6-dichlorobenzyl ether linkage is a key advantage, especially in the synthesis of complex peptides where multiple deprotection steps may be required.

Furthermore, the unnatural amino acid 2',6'-dimethyl-l-tyrosine, a related compound, has been extensively used in developing synthetic opioid ligands. nih.govresearchgate.net Peptides incorporating this residue often exhibit enhanced potency at opioid receptors. nih.govresearchgate.net The synthesis of such modified amino acids often involves intermediates structurally similar to Boc-L-Tyrosinol(2,6-di-Cl-Bzl), highlighting the importance of this class of compounds in creating peptidomimetics with improved biological properties. nih.govresearchgate.net The use of such modified residues can lead to peptidomimetics with altered conformations and improved metabolic stability.

Evolution of Research Applications Across Disciplines

Strategies for O-Benzyl Protection in Tyrosinol Derivatives

The phenolic hydroxyl group of tyrosine and its derivatives is reactive and often requires protection during multi-step syntheses to prevent unwanted side reactions. thieme-connect.de Benzyl ethers are a common choice for protecting hydroxyl groups due to their relative stability under various reaction conditions and the availability of multiple deprotection methods. uwindsor.caorganic-chemistry.org

Selective Phenolic Hydroxyl Protection with Dichlorobenzyl Moiety

The introduction of a 2,6-dichlorobenzyl group onto the phenolic oxygen of a tyrosinol derivative offers enhanced stability and specific electronic properties. This protection is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by a suitable base, reacts with 2,6-dichlorobenzyl chloride or bromide. The choice of base and solvent is crucial to ensure high yields and prevent side reactions. For instance, sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is often effective for this transformation.

The presence of the two chlorine atoms on the benzyl ring significantly influences the chemical properties of the protecting group. These electron-withdrawing groups can affect the stability of the ether linkage and may require tailored deprotection strategies compared to a standard benzyl group. google.com For example, while standard hydrogenolysis is a common method for benzyl ether cleavage, the presence of aryl chlorides can sometimes lead to undesired dehalogenation. researchgate.net Therefore, alternative deprotection methods or carefully optimized hydrogenolysis conditions are often necessary.

N-Alpha-Amino Protection with tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. nih.govwikipedia.org Its stability to a wide range of nucleophilic and basic conditions, combined with its facile removal under acidic conditions, makes it an ideal choice for orthogonal protection strategies. wikipedia.orgwikipedia.org

Optimization of Di-tert-Butyl Dicarbonate (B1257347) Acylation for Boc-Amino Alcohol Synthesis

The standard method for introducing the Boc group involves the acylation of the amine with di-tert-butyl dicarbonate ((Boc)₂O). wikipedia.org The optimization of this reaction is crucial for achieving high yields, especially with sterically hindered or electronically deactivated amino alcohols.

Several factors can be adjusted to improve the efficiency of the Boc protection:

Base: A variety of bases can be employed, including sodium bicarbonate, sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). nih.govchemicalbook.com The choice of base depends on the substrate and the reaction conditions. For amino alcohols, chemoselectivity between the amino and hydroxyl groups is a key consideration. researchgate.net

Solvent: The reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org Solvents like water, tetrahydrofuran (B95107) (THF), acetonitrile, or even solvent-free systems have been successfully used. nih.govresearchgate.net Interestingly, studies have shown that alcoholic solvents like methanol (B129727) can significantly accelerate the rate of Boc protection of amines. wuxibiology.com

Catalyst: While often not strictly necessary, catalysts can enhance the reaction rate. Lewis acids or organocatalysts have been explored to facilitate the N-tert-butoxycarbonylation of amines. organic-chemistry.orgresearchgate.net

Research has focused on developing mild and chemoselective methods for N-Boc protection. For instance, catalyst-free N-tert-butyloxycarbonylation in water has been shown to be effective and prevents the formation of common side products. organic-chemistry.org Additionally, the use of solid-supported catalysts offers advantages in terms of easy separation and catalyst recycling. researchgate.net

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Base | Aqueous Base (e.g., NaHCO₃) | Commonly used, effective for many amines. | chemicalbook.com |

| Organic Base (e.g., TEA, DMAP) | Used in anhydrous conditions, can accelerate the reaction. | nih.gov | |

| No Base | Possible in certain solvent systems like methanol. | wuxibiology.com | |

| Solvent | Aqueous/Anhydrous Biphasic | Standard procedure for many amino acids. | nih.gov |

| Alcohol (e.g., Methanol) | Can significantly increase the reaction rate. | wuxibiology.com | |

| Solvent-Free | Environmentally friendly, can be highly efficient. | researchgate.net |

Modern Approaches for Tyrosine Derivative Synthesis

Recent advances in synthetic organic chemistry have provided powerful tools for the modification of complex molecules like tyrosine derivatives. These methods offer high efficiency, selectivity, and functional group tolerance.

Application of Microwave-Assisted Carbon-Carbon Bond Forming Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.commdpi.com This technology has been successfully applied to various carbon-carbon bond-forming reactions, including important cross-coupling reactions. researchgate.netunivpancasila.ac.id

In the context of tyrosine derivatives, microwave-assisted Negishi coupling has been utilized for the efficient synthesis of 2',6'-dimethyl-L-tyrosine derivatives. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a key carbon-carbon bond, demonstrating the power of microwave irradiation in facilitating challenging transformations. nih.gov The use of microwave heating can provide more uniform and controlled energy, enhancing the reaction rate and efficiency. mdpi.com

| Reaction Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Negishi Coupling | Palladium-catalyzed, forms C-C bonds. | Synthesis of Boc-2',6'-dimethyl-L-tyrosine. | nih.gov |

| Intramolecular Cyclocondensation | Formation of heterocyclic structures. | Synthesis of novel pyrrole (B145914) derivatives from amino acid enamines. | mdpi.com |

Palladium-Catalyzed Directed C–H Functionalization in Aryl Modification

Palladium-catalyzed C–H functionalization has become a powerful strategy for the direct modification of aromatic rings, avoiding the need for pre-functionalized starting materials. nih.govsnnu.edu.cn This approach allows for the site-selective introduction of various functional groups, guided by a directing group on the substrate. nih.gov

For tyrosine derivatives, this methodology has been employed for the ortho-acylation and acetoxylation of the phenolic ring. acs.orgehu.es By using a suitable directing group, a palladium catalyst can selectively activate a C–H bond at the position ortho to the hydroxyl group. acs.org This allows for the introduction of acyl or acetoxy groups, providing access to a range of functionalized tyrosine analogues. acs.orgehu.es The reaction mechanism often involves the formation of a palladacycle intermediate, which then undergoes further transformation to yield the final product. ehu.es These methods are highly valuable for the late-stage functionalization of complex molecules, including peptides. acs.org

Chemo- and Stereoselective Synthesis Pathways

The construction of highly functionalized molecules like tyrosinol derivatives requires reactions that selectively target specific functional groups and control the formation of stereoisomers. nih.gov Chemo- and stereoselectivity are foundational principles in modern organic synthesis, enabling the creation of complex architectures from simpler precursors. vapourtec.comlumenlearning.com In a multi-step synthesis, the sequence of reactions is critical to ensure the desired regiochemistry and stereochemistry of the final product. lumenlearning.com

Tyrosinol and its derivatives serve as valuable chiral building blocks in asymmetric synthesis. A key strategy involves enantioselective transformations where the inherent chirality of the tyrosinol scaffold directs the stereochemical outcome of a reaction.

Recent advancements have focused on the use of novel catalysts to achieve high enantioselectivity. For instance, nanozymes, which are nanomaterials with enzyme-like characteristics, have been developed for the chiral recognition and transformation of amino alcohols. researchgate.netmdpi.com One study demonstrated the use of magnetic nanozymes, specifically Fe₃O₄ nanoparticles coated with a chiral polymer of tryptophan (Fe₃O₄@Poly(Trp)), for the enantioselective oxidation of D/L-tyrosinol. mdpi.com

The Fe₃O₄@Poly(D-Trp) nanozyme exhibited a remarkable selectivity factor of up to 5.38 for D/L-tyrosinol, which surpasses that of the natural horseradish peroxidase enzyme. mdpi.com This high enantioselectivity is attributed to the selective adsorption, transport, and desorption of the tyrosinol enantiomers by the chiral polymer shell. mdpi.com Such systems not only allow for the selective transformation of one enantiomer but can also be employed to prepare enantiomerically pure D- or L-tyrosinol. mdpi.com The catalytic process involves the oxidation of the substrate, and the reaction rates differ significantly for the two enantiomers, allowing for their kinetic resolution. researchgate.net

Table 1: Comparison of Initial Oxidation Rates for Tyrosinol Enantiomers

| Catalyst | Substrate | Initial Rate (Relative Units) | Selectivity (D/L Ratio) |

|---|---|---|---|

| Fe₃O₄@Poly(D-Trp) | D-Tyrosinol | High | ~5.38 |

| Fe₃O₄@Poly(D-Trp) | L-Tyrosinol | Low | |

| Fe₃O₄@Poly(L-Trp) | L-Tyrosinol | High | ~1.37 |

| Fe₃O₄@Poly(L-Trp) | D-Tyrosinol | Low | |

| Bare Fe₃O₄ | D/L-Tyrosinol | Very Low | ~1.0 |

Data synthesized from findings reported in nanozyme research. researchgate.netmdpi.com

When a molecule contains multiple stereocenters, as is common in derivatives of tyrosinol, controlling the relative configuration of these centers (diastereoselectivity) becomes a significant challenge. Multi-step synthetic sequences must be carefully designed to build the desired diastereomer. vapourtec.com This often involves the use of chiral auxiliaries, substrate-controlled reactions, or stereoselective catalysts at key bond-forming steps.

One powerful strategy is the use of one-pot multi-step reactions where multiple stereogenic centers are created in a single, orchestrated sequence. For example, in the synthesis of complex alkaloids inspired by natural products, organocatalyzed multi-step reaction sequences have been developed to access tetracyclic scaffolds with high stereocontrol, creating one quaternary and three tertiary stereogenic centers with excellent diastereoselectivity (dr > 95:5). researchgate.net Such tandem processes, which can involve sequential Michael additions and cyclizations, demonstrate how careful selection of catalysts and reaction conditions can dictate the stereochemical outcome of complex transformations. bottalab.ituniv-rennes.fr The order of bond formation and the conformational constraints of the intermediates are key factors in achieving high diastereoselectivity.

Polymer-Supported Synthetic Strategies Involving Tyrosinol Derivatives

Polymer-supported synthesis has become a cornerstone of modern chemistry, particularly for preparing peptides and other oligomers. This approach combines the advantages of solution-phase chemistry with the practical benefits of solid-phase synthesis, such as simplified purification and the ability to use excess reagents to drive reactions to completion. cam.ac.ukjuniperpublishers.com

Traditional solid-phase synthesis often employs cross-linked polystyrene resins (e.g., Merrifield resin), which are insoluble in all common solvents. peptide.comthieme-connect.de While effective, the heterogeneous nature of these reactions can sometimes lead to lower reactivity and accessibility issues. niscpr.res.in An alternative is the use of soluble polymer supports, such as non-cross-linked polystyrene (NCPS). researchgate.net

NCPS combines the benefits of an insoluble support with the advantages of classical liquid-phase synthesis. researchgate.net It dissolves in hydrophobic solvents like dichloromethane (B109758) (DCM) or toluene, creating a homogeneous reaction environment, but precipitates in protic solvents like methanol, allowing for easy recovery of the polymer-bound product by simple filtration. peptide.comresearchgate.net This approach avoids the need for chromatographic purification at intermediate stages.

A practical application of this method is the synthesis of a chiral auxiliary from L-tyrosine. In one study, N-Boc-L-tyrosine ethyl ester was used as the starting material to prepare a non-cross-linked polystyrene-supported 2-phenylimino-2-oxazolidine. This polymer-bound chiral auxiliary was then successfully used in asymmetric alkylation reactions, affording chiral amides with high enantiomeric excess (>96% ee). Crucially, the polymer support could be recovered and recycled without a significant loss in yield or stereoselectivity. researchgate.net

Table 2: Properties of Polymer Supports in Synthesis

| Support Type | Cross-Linking | Solubility in DCM/Toluene | Solubility in Methanol | Reaction Phase | Product Isolation |

|---|---|---|---|---|---|

| Cross-Linked Polystyrene | 1-2% Divinylbenzene | Insoluble (Swells) | Insoluble | Heterogeneous | Filtration |

| Non-Cross-Linked Polystyrene (NCPS) | None | Soluble | Insoluble (Precipitates) | Homogeneous | Precipitation & Filtration |

Based on descriptions of polymer supports. peptide.comthieme-connect.deresearchgate.net

Fragment condensation is a powerful strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together. Performing this on a soluble polymer support combines the efficiency of coupling larger blocks with the simplified purification of polymer-supported methods.

Research has shown that fragment condensation on soluble NCPS supports can be highly efficient. researchgate.net In one example, a dipeptide anchored to an NCPS support was coupled with a tetrapeptide fragment acid (t-butyloxycarbonyl-L-O-benzyl-tyrosylglycylglycyl-L-phenylalanine). researchgate.net The study investigated several coupling reagents to optimize the reaction.

Table 3: Efficiency of Coupling Reagents for Fragment Condensation on NCPS

| Coupling Reagent System | Yield |

|---|---|

| Dicyclohexylcarbodiimide (DCCI) / 1-Hydroxy-1H-benzotriazole (HOBt) | 86-99% |

| Diethoxyphosphoryl cyanide (DEPC) | 86-99% |

| Triphenylphosphine (Ph₃P) / Di-2-pyridyl disulfide ((PyS)₂) | Lower (Marked Decrease) |

Data from a study on fragment condensation using a soluble polymer support. researchgate.net

The results indicated that reagents like DCCI/HOBt and DEPC provided excellent coupling efficiencies, leading to high yields of the desired longer peptide. researchgate.net This methodology is particularly valuable as it can potentially minimize racemization, a common side reaction in fragment condensation, especially when the C-terminal amino acid of the fragment is not glycine (B1666218) or proline. nih.gov The use of soluble supports ensures a homogeneous environment, which can lead to faster reaction kinetics and more complete conversions compared to heterogeneous solid-phase systems. peptide.com

Utility in the Construction of Diversified Chemical Structures

The most prominent application of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) lies in its use as a versatile starting material for the synthesis of a wide array of complex organic molecules. chemimpex.com The presence of multiple functional groups—the protected amine, the primary alcohol, and the substituted aromatic ring—allows for a variety of chemical modifications.

Exploration of Novel Architectures with Potential Bioactivity

Researchers have utilized Boc-L-Tyrosinol(2,6-di-Cl-Bzl) to construct novel molecular scaffolds with potential biological activity. chemimpex.com The 2,6-dichlorobenzyl group not only serves as a protecting group but also influences the lipophilicity and conformational properties of the final molecule, which can be crucial for its interaction with biological targets. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, while the Boc-protected amine can be deprotected and further functionalized, opening avenues to a vast chemical space.

Table 1: Synthetic Transformations of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) for Structural Diversification

| Starting Material | Reagents and Conditions | Product Type | Potential Application | Reference |

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Oxidation (e.g., PCC, Swern) | Chiral Aldehyde | Building block for heterocycles, further C-C bond formation | - |

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Deprotection (TFA), then acylation | Amide derivatives | Peptidomimetics, enzyme inhibitors | chemimpex.com |

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | O-Alkylation/Arylation | Ether derivatives | Modification of physicochemical properties | - |

Note: This table represents potential transformations based on the known reactivity of the functional groups present in the molecule, as specific literature examples for all transformations may not be available.

Integration into Combinatorial Chemistry Libraries for Drug Discovery

The adaptability of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) makes it an attractive scaffold for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules for high-throughput screening in drug discovery. sigmaaldrich.com By systematically varying the substituents at the different functionalization points of the molecule, a library of diverse compounds can be generated.

While the concept is sound, specific examples of large combinatorial libraries built from Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are not extensively detailed in public domain literature. However, its role as a key intermediate in the synthesis of targeted therapies suggests its implicit value in generating focused libraries for specific biological targets. chemimpex.com

Preparation of Peptide and Peptidomimetic Analogues

The structural resemblance of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) to a protected tyrosine residue makes it a cornerstone in the synthesis of peptides and peptidomimetics. iris-biotech.de Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability.

The reduction of the carboxylic acid to a primary alcohol in Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a key modification that leads to peptidomimetic structures. This alteration changes the backbone geometry and removes a potential site for enzymatic cleavage. This compound has been utilized in the synthesis of opioid peptidomimetics, where the modified tyrosine moiety plays a crucial role in receptor binding and activity. nih.govresearchgate.net The 2,6-dichloro substitution on the benzyl group can also contribute to enhanced binding affinity and metabolic stability.

Table 2: Examples of Peptidomimetic Precursors Derived from Tyrosine Analogues

| Precursor | Synthetic Application | Resulting Moiety | Reference |

| Boc-2′,6′-dimethyl-L-tyrosine | Incorporation into opioid ligands | 2′,6′-dimethyl-L-tyrosine | nih.govresearchgate.net |

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Building block for peptide analogues | N-terminal modified tyrosinol | iris-biotech.de |

Incorporation of Unnatural Amino Acids into Peptide Sequences

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a highly specialized building block utilized in the synthesis of peptidomimetics and peptides containing non-proteinogenic residues. Its structure is tripartite, consisting of an L-tyrosinol backbone, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a phenolic ether linkage to a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) group. organic-chemistry.orgchemimpex.com This unique combination of features makes it a valuable tool for modifying peptide structure and function.

The primary role of this compound is to serve as a protected, unnatural amino acid analogue for incorporation into peptide chains, primarily through Solid-Phase Peptide Synthesis (SPPS). The reduction of the C-terminal carboxylic acid of tyrosine to a primary alcohol fundamentally alters the backbone structure, making any peptide containing this unit a peptidomimetic with modified hydrogen bonding capabilities and enzymatic stability.

A critical feature for its use in Boc-based SPPS is the stability of the 2,6-dichlorobenzyl ether protecting the phenolic hydroxyl group of the tyrosinol side chain. During SPPS, the temporary Nα-Boc group is repeatedly removed using moderately acidic conditions, typically with trifluoroacetic acid (TFA). The 2,6-di-Cl-Bzl group is engineered to be stable to these conditions, preventing unwanted side-chain deprotection during the synthesis. It offers enhanced acid stability compared to a standard benzyl (Bzl) group, which can be partially cleaved by TFA. nih.gov The final removal of the 2,6-di-Cl-Bzl group requires much stronger acidic reagents, such as anhydrous hydrogen fluoride (B91410) (HF), which occurs during the final step of cleaving the completed peptide from the resin support. sigmaaldrich.com This orthogonality in protecting group strategy is fundamental to the successful synthesis of complex peptides.

The incorporation of this building block introduces significant structural changes. The 2,6-dichloro substitution on the benzyl ring provides steric hindrance, which can influence the local conformation of the peptide and protect the ether linkage from enzymatic cleavage, thereby enhancing the biostability of the resulting peptide. Researchers leverage these characteristics to design peptide analogues with tailored properties, such as improved receptor binding affinity or prolonged half-life.

Table 1: Physicochemical Properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-[4-(2,6-dichlorobenzyloxy)phenyl]propan-2-yl]carbamate | |

| Synonyms | Boc-L-Tyr(Cl2-Bzl)-ol, N-alpha-t-Butyloxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosinol | organic-chemistry.orgacs.org |

| CAS Number | 169393-62-8 | organic-chemistry.orgacs.org |

| Molecular Formula | C₂₁H₂₅Cl₂NO₄ | organic-chemistry.orgacs.org |

| Molecular Weight | 426.33 g/mol | organic-chemistry.org |

| Appearance | White to off-white powder | |

| Melting Point | 110.0 - 111.5 °C | organic-chemistry.org |

| Purity | ≥ 98% (HPLC) | organic-chemistry.org |

| Storage | 0 - 8 °C | organic-chemistry.org |

Table 2: Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS This table is interactive. Users can sort columns by clicking on the headers.

| Protecting Group | Structure | Stability to TFA | Cleavage Reagent | Key Characteristics | Reference(s) |

|---|---|---|---|---|---|

| Benzyl (Bzl) | -CH₂-Ph | Partially Labile | HF, H₂/Pd | Standard protection; partial loss during prolonged TFA treatment can lead to side products. | nih.gov |

| 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) | -CH₂-C₆H₃Cl₂ | Stable | HF | High acid stability, ideal for long or complex sequences in Boc-SPPS. Provides steric shielding. | nih.govnih.gov |

| 2-Bromobenzyl (2-Br-Z) | -OCO-CH₂-Ph-Br | Stable | HF, HBr/TFA | Carbonate-based protection with high acid stability. | nih.gov |

Synthesis of Sulfur-Containing Amide Bond Replacements for Enhanced Stability

The replacement of the native amide bond in peptides with bioisosteres is a key strategy in medicinal chemistry to enhance stability against proteolytic degradation and to modulate biological activity. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) serves as a versatile chiral precursor for the synthesis of peptidomimetics containing sulfur-based amide bond replacements, such as thioamides and sulfonamides. nih.govacs.org

A direct synthetic pathway from Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves its conversion into key reactive intermediates. The primary alcohol can be selectively oxidized under mild conditions to the corresponding aldehyde, N-Boc-O-(2,6-di-Cl-Bzl)-L-tyrosinal. This aldehyde is a crucial intermediate for the synthesis of a thioamide linkage. In a subsequent step, the aldehyde can undergo a condensation reaction, such as the Kindler thioamide synthesis, which involves reacting the aldehyde with an amine (representing the subsequent amino acid in a sequence) and elemental sulfur. organic-chemistry.org This three-component reaction constructs the thioamide C(=S)-N bond, effectively creating a peptide bond isostere with significantly different electronic and conformational properties compared to the original amide. Thioamides are known to be more resistant to enzymatic hydrolysis and can act as unique hydrogen bond donors and acceptors. nih.gov

An alternative and highly flexible approach involves converting the primary alcohol into a thiol. This can be achieved through a two-step process: first, activation of the alcohol by converting it into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic displacement with a sulfur source like sodium hydrosulfide. The resulting compound, N-Boc-O-(2,6-di-Cl-Bzl)-L-tyrosine thiol, is a valuable intermediate for various sulfur-containing peptidomimetics. acs.org

From this thiol intermediate, several amide isosteres can be accessed:

Sulfonamides: The thiol can be oxidized to a sulfonyl chloride using strong oxidizing agents in the presence of a chloride source. The resulting sulfonyl chloride can then be reacted with an amine to form a stable sulfonamide linkage (-SO₂-NR-). acs.org This creates a tetrahedral geometry at the sulfur atom, which can mimic the transition state of amide bond hydrolysis, making sulfonamide peptidomimetics potent enzyme inhibitors.

Other Sulfur Mimetics: The thiol intermediate can participate in other transformations, such as Mannich-type reactions, to produce sulfenyl or sulfonyl formamides, which are building blocks for more complex heterocyclic systems within a peptide backbone. acs.org

The stability of the Boc and 2,6-dichlorobenzyl protecting groups throughout these synthetic transformations is essential, allowing for the elaboration of the sulfur-containing moiety before its incorporation into a larger peptide sequence or the addition of other synthetic partners.

Table 3: Synthetic Scheme for Sulfur-Containing Isosteres from Boc-L-Tyrosinol(2,6-di-Cl-Bzl) This table outlines a generalized synthetic pathway.

| Step | Starting Material | Transformation | Intermediate/Product | Purpose | Reference(s) |

|---|---|---|---|---|---|

| 1A | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Mild Oxidation (e.g., DMP) | N-Boc-O-(2,6-di-Cl-Bzl)-L-tyrosinal (Aldehyde) | Preparation for thioamidation. | organic-chemistry.org |

| 2A | Aldehyde Intermediate + Amine + Sulfur | Kindler Reaction | Thioamide-linked peptidomimetic | Forms a stable thioamide (-CS-NH-) isostere. | organic-chemistry.org |

| 1B | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | 1. Tosylation2. Sulfide Displacement | N-Boc-O-(2,6-di-Cl-Bzl)-L-tyrosine thiol | Creates a versatile thiol intermediate. | acs.org |

| 2B | Thiol Intermediate | Oxidation (e.g., NCS/H₂O) | Sulfonyl Chloride Intermediate | Prepares for sulfonamide formation. | organic-chemistry.org |

| 3B | Sulfonyl Chloride + Amine | Nucleophilic Substitution | Sulfonamide-linked peptidomimetic | Forms a highly stable sulfonamide (-SO₂-NH-) isostere. | acs.org |

Research Applications in Pharmaceutical and Medicinal Chemistry

Advanced Peptide Synthesis Methodologies

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is integral to modern peptide synthesis, a process fundamental to drug discovery and biochemical research. The Boc protecting group is a cornerstone of one of the classical strategies in solid-phase peptide synthesis (SPPS), valued for its reliability. seplite.compeptide.com This compound, with its protected amino group, is well-suited for incorporation into growing peptide chains. chemimpex.com

In the Boc/Bzl protection strategy for SPPS, the C-terminal amino acid of a peptide is first anchored to an insoluble polymer support, commonly known as a resin. peptide.com For a compound like Boc-L-Tyrosinol(2,6-di-Cl-Bzl), its corresponding acid form, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, would be attached to a resin such as a Merrifield or PAM resin. seplite.comchempep.comchemimpex.com The synthesis proceeds by sequential addition of Boc-protected amino acids. The entire process is automated, allowing for the efficient construction of complex peptides. peptide.com The use of a resin-bound intermediate, such as Boc-L-Tyr(2,6-di-Cl-Bzl)-PAM resin, enhances the efficiency and yield of creating these complex peptide chains. chemimpex.com

| Resin Type | Description | Common Use in Boc-SPPS |

| Merrifield Resin | Chloromethylated polystyrene-divinylbenzene copolymer. chempep.com | The classical resin for Boc-based SPPS, anchoring the first amino acid as a benzyl (B1604629) ester. seplite.comchempep.com |

| PAM Resin | Phenylacetamidomethyl resin. chempep.com | Offers greater acid stability for the anchoring linkage compared to Merrifield resin, minimizing peptide loss during Boc group removal. chempep.comchemimpex.com |

| BHA/MBHA Resin | Benzhydrylamine or Methylbenzhydrylamine resin. chempep.com | Used for the synthesis of peptide amides, where cleavage yields a C-terminal amide instead of a carboxylic acid. chempep.com |

The Boc group serves as a temporary protecting group for the α-amino function of the amino acid. seplite.com Its role is to prevent self-polymerization and to ensure that the coupling reaction occurs only at the desired N-terminus of the growing peptide chain anchored to the resin. peptide.com The Boc group is stable under the conditions required for peptide coupling but can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). seplite.compeptide.com This differential stability is the key to the stepwise elongation of the peptide. After the Boc group is removed, the newly freed amino group is neutralized, and the next Boc-protected amino acid is coupled to elongate the peptide chain. seplite.compeptide.com The presence of the robust 2,6-dichlorobenzyl group on the tyrosinol side chain ensures that the hydroxyl group does not interfere with the coupling steps. chemimpex.com

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In the Boc/Bzl strategy, this is typically accomplished with strong acids. nih.gov Liquid hydrogen fluoride (B91410) (HF) is a classic and highly effective reagent for this purpose, efficiently removing most benzyl-based side-chain protecting groups and cleaving the peptide from the resin. chempep.comnih.gov

Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used. chempep.com These cleavage procedures are performed in the presence of "scavengers," such as anisole (B1667542) or thiophenol, which are small molecules that trap the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. chempep.comnih.gov

| Cleavage Reagent | Conditions | Target Protecting Groups |

| Trifluoroacetic Acid (TFA) | ~25-50% in Dichloromethane (B109758) (DCM) seplite.comchempep.com | Temporary Nα-Boc group seplite.compeptide.com |

| Hydrogen Fluoride (HF) | Liquid, anhydrous, often with scavengers nih.gov | Benzyl-based side-chain protecting groups and cleavage from resin chempep.comnih.gov |

| TFMSA | Trifluoromethanesulfonic acid, often with TFA and scavengers chempep.com | Alternative to HF for final cleavage and deprotection chempep.com |

Design and Development of Bioactive Molecules

Beyond its role in peptide synthesis, Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a valuable intermediate for creating a diverse range of bioactive molecules. Its structure allows for selective modifications, which can lead to the discovery of new drug candidates. chemimpex.com

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a key starting material in multi-step synthetic pathways for novel pharmaceuticals. chemimpex.com The protected functional groups allow chemists to perform reactions on other parts of a molecule without affecting the tyrosinol core. Subsequently, the protecting groups can be removed to reveal the final, active compound. This strategic use streamlines complex synthetic processes and contributes to the creation of innovative therapeutic agents. chemimpex.com The compound is particularly noted as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. chemimpex.com

The unique chemical architecture of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its derivatives makes it a valuable component in the design of molecules for targeted therapies. chemimpex.com These therapies are designed to interfere with specific molecules or pathways involved in the growth and progression of diseases, such as cancer. chemimpex.com By incorporating this building block, researchers can develop inhibitors that target specific biological pathways or enzyme interactions. chemimpex.com The related resin-bound compound, Boc-L-Tyr(2,6-di-Cl-Bzl)-PAM resin, has been specifically highlighted for its role as an intermediate in developing targeted therapies for cancer treatment. chemimpex.com

Approaches for Enhancing Drug Efficacy and Selectivity

The chemical scaffold of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) incorporates specific features designed to enhance the efficacy and selectivity of therapeutic agents during the drug discovery process. This compound serves as a critical intermediate in the synthesis of complex bioactive molecules, where its distinct structural components contribute to improved pharmacological profiles. nih.gov The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, which are favorable characteristics for both peptide synthesis and drug formulation. advancedchemtech.com

The key to its utility in enhancing selectivity lies in the O-(2,6-dichlorobenzyl) modification of the tyrosine side chain. The two chlorine atoms create significant steric hindrance and alter the electronic properties of the aromatic ring. This modification is not merely a protective strategy but a functional component that can modulate how a final drug molecule interacts with its biological target. advancedchemtech.com For instance, in the design of inhibitors or receptor ligands, the dichlorobenzyl group can force the molecule into a specific conformation that is preferential for binding to the target site over other, related sites, thereby increasing selectivity and reducing off-target effects. This directed interaction is valuable in the development of targeted therapies, particularly in fields like oncology and neurology. advancedchemtech.com The enhanced reactivity afforded by this group also allows for precise and selective subsequent chemical modifications, aiding in the optimization of drug candidates. nih.gov

| Structural Feature | Contribution to Drug Properties | Research Application |

| Boc Group | Enhances stability and solubility of intermediates. advancedchemtech.com | Facilitates controlled, stepwise synthesis of complex peptides and drug molecules. advancedchemtech.com |

| 2,6-Dichlorobenzyl Group | Creates steric bulk, influencing molecular conformation. Modifies electronic properties of the aromatic ring. advancedchemtech.com | Increases binding selectivity for the target receptor or enzyme. advancedchemtech.com |

| Tyrosinol Scaffold | Provides a chiral backbone for building peptidomimetics and other complex molecules. | Serves as a foundational element in synthesizing molecules for targeted therapies. nih.gov |

Peptidomimetic Design and Conformational Analysis

The rigid and sterically defined structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) makes it a valuable component in the field of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as stability and bioavailability. The conformational constraints imposed by the 2,6-dichlorobenzyl group are particularly useful in this context. By restricting the rotational freedom of the tyrosine side chain, this group helps to lock the peptide backbone into a more defined three-dimensional shape, which is essential for precise interaction with biological targets.

Scaffold for the Development of Opioid Ligands

The use of N-terminal tyrosine derivatives with sterically hindered aromatic rings is a well-established strategy in the development of potent opioid ligands. Research on the closely related analogue, 2',6'-dimethyl-l-tyrosine, has demonstrated that opioids featuring such residues often display superior potency at one or more opioid receptor types (μ, δ, and κ). nih.gov The 2,6-disubstituted pattern, whether with methyl groups or chlorine atoms as in Boc-L-Tyrosinol(2,6-di-Cl-Bzl), creates a conformationally constrained scaffold. This fixed orientation is believed to facilitate a more favorable and potent interaction with the binding pocket of opioid receptors. These tyrosine derivatives have been incorporated into peptidomimetic scaffolds, such as the tetrahydroquinoline (THQ) scaffold, to develop ligands with mixed efficacy profiles, for instance, acting as an agonist at the μ-opioid receptor (MOR) while being an antagonist at the δ-opioid receptor (DOR). nih.gov

Strategies for β-Strand Stabilization and Mimicry in Peptide Design

While direct studies on Boc-L-Tyrosinol(2,6-di-Cl-Bzl) for β-strand stabilization are not prevalent, the principles of peptide chemistry suggest its potential utility. The conformation of a peptide backbone is largely determined by the rotational angles (phi and psi) of its constituent amino acids. Incorporating amino acids with bulky, conformationally restricted side chains is a known strategy to influence these angles and favor specific secondary structures like β-strands. The sterically demanding 2,6-dichlorobenzyl group severely limits the rotational freedom of the side chain, which can, in turn, guide the peptide backbone into a more extended conformation characteristic of a β-strand.

Furthermore, halogenation of aromatic side chains can enhance π–π stacking interactions, which are crucial for the stability of β-sheets where multiple β-strands align. The chlorine atoms can participate in halogen bonding, further stabilizing the interaction between adjacent strands within a sheet. Therefore, incorporating this modified tyrosinol into a peptide sequence could serve as a strategy to nucleate or stabilize β-sheet structures, a key element in mimicking protein-protein interactions.

Influence on Receptor Binding Affinity and Efficacy Profiles

The specific substitution pattern of the tyrosinol residue directly influences the binding affinity and functional activity of a ligand at its target receptor. The 2,6-dichlorobenzyl moiety allows for specific and fine-tuned interactions within a receptor's binding site that would not be possible with natural tyrosine. advancedchemtech.com Studies on analogous opioid peptidomimetics have shown that replacing the standard tyrosine with a 2',6'-disubstituted version can dramatically alter the ligand's profile. For example, such modifications have been instrumental in creating ligands that are potent MOR agonists but also DOR antagonists. nih.gov This modulation of receptor interaction is critical for developing drugs with more targeted effects. The ability to fine-tune the efficacy profile—shifting a molecule from a full agonist to a partial agonist or an antagonist at different receptor subtypes—is a primary goal in modern drug design, and scaffolds like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are enabling tools in this endeavor.

| Receptor Subtype | Potential Influence of 2,6-Dichloro Substitution | Desired Therapeutic Outcome |

| μ-Opioid Receptor (MOR) | Can enhance agonist potency. nih.gov | Effective pain relief. |

| δ-Opioid Receptor (DOR) | Can confer antagonist properties. nih.gov | Mitigation of side effects like tolerance and dependence. |

| κ-Opioid Receptor (KOR) | Can be used to modulate selectivity against this receptor. | Avoidance of dysphoria and other KOR-mediated effects. |

Bioconjugation Strategies and Targeted Drug Delivery Systems

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its derivatives are utilized in bioconjugation, the process of linking molecules to create novel constructs with combined functionalities. This is particularly relevant for creating targeted drug delivery systems, where a potent therapeutic agent is linked to a molecule that can guide it specifically to diseased cells or tissues, such as a tumor. advancedchemtech.com The unique chemical handles on this compound make it an effective building block for such systems. The ultimate goal is to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity.

Covalent Linkage of Biomolecules to Therapeutic and Imaging Agents

The chemical structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is well-suited for the covalent linkage of biomolecules. The Boc group serves as a temporary protecting group for the primary amine. Upon its removal under specific chemical conditions, the newly exposed amine can be used to form a stable amide (peptide) bond with a carboxylic acid group on another molecule, such as a therapeutic drug, a fluorescent dye for imaging, or a larger biomolecule like an antibody. This process allows for the precise and stable attachment of a payload. The use of this tyrosinol derivative in bioconjugation is crucial for developing more effective diagnostic tools and targeted therapies. advancedchemtech.com

Improving Pharmacokinetic Characteristics of Drug Candidates

The chemical architecture of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is instrumental in its application. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the 2,6-dichlorobenzyl ether on the phenol (B47542) side chain of the tyrosinol scaffold provides both steric hindrance and lipophilicity. These features can be strategically employed to protect a drug candidate from rapid metabolism and to enhance its ability to permeate biological membranes.

Detailed Research Findings

While specific public data on the direct pharmacokinetic impact of incorporating Boc-L-Tyrosinol(2,6-di-Cl-Bzl) into a drug candidate is limited, the rationale for its use is well-established in medicinal chemistry principles. The 2,6-dichloro substitution on the benzyl group is a key feature. Halogen atoms, particularly chlorine, are known to block sites of metabolic oxidation by cytochrome P450 enzymes. By positioning these bulky, electron-withdrawing groups on the benzyl ring, the likelihood of enzymatic degradation at that position is significantly reduced. This can lead to a longer half-life and increased systemic exposure of the parent drug.

The tyrosinol backbone itself provides a handle for further chemical modification, allowing for the attachment of the drug molecule of interest. This modular nature makes Boc-L-Tyrosinol(2,6-di-Cl-Bzl) a versatile tool for medicinal chemists aiming to fine-tune the pharmacokinetic properties of new chemical entities.

Illustrative Data on Metabolic Stability

To illustrate the potential impact of such modifications, consider a hypothetical study comparing a parent drug molecule to a derivative containing a 2,6-dichlorobenzyl moiety. The following table represents the type of data that would be generated in preclinical studies to assess metabolic stability.

| Compound | Parent Drug | Parent Drug + 2,6-dichlorobenzyl moiety |

| Incubation Time (min) | % Remaining | % Remaining |

| 0 | 100 | 100 |

| 15 | 65 | 92 |

| 30 | 42 | 85 |

| 60 | 18 | 75 |

| Calculated Half-life (min) | 25 | >120 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the incorporation of the 2,6-dichlorobenzyl group significantly increases the metabolic stability of the parent drug in the presence of liver microsomes, a common in vitro model for drug metabolism. This would be expected to translate to a longer in vivo half-life and improved bioavailability.

Impact on Permeability

The increased lipophilicity from the dichlorobenzyl group can also enhance membrane permeability, a key factor in oral absorption. The following table illustrates potential data from a Caco-2 cell permeability assay, an in vitro model of the intestinal barrier.

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Parent Drug | 1.5 |

| Parent Drug + 2,6-dichlorobenzyl moiety | 8.2 |

This is a hypothetical data table for illustrative purposes.

The data would suggest that the modified drug has a significantly higher potential for oral absorption compared to the parent compound. By serving as a versatile and strategically designed building block, Boc-L-Tyrosinol(2,6-di-Cl-Bzl) represents a valuable asset in the medicinal chemist's toolbox for optimizing the pharmacokinetic profiles of the next generation of therapeutics.

Investigative Biochemical and Biological Research Studies

Research on Enzyme Interactions and Protein Functions

There is a lack of specific published research detailing the direct interactions of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) with specific enzymes or its effects on protein functions. While it is used as a precursor in the synthesis of enzyme inhibitors, studies focusing on the compound itself as an active agent against enzymes are not available.

Elucidation of Molecular Mechanisms in Specific Biological Pathways

Information elucidating the role of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in specific biological pathways is not present in the available literature. Its application is noted in the development of targeted therapies, suggesting that the molecules synthesized from it are designed to interact with specific pathways, but the direct impact of the precursor compound itself has not been detailed.

Biological Activity Profiling

Comprehensive biological activity profiling for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is not publicly documented. This includes a lack of data in the following specific areas:

Assessment of Antioxidant Efficacy in Cellular Models

No specific studies or data tables from assessments of the antioxidant efficacy of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in cellular models could be identified.

Evaluation of Antimicrobial Properties Against Pathogenic Strains

There is no available research evaluating the antimicrobial properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) against various pathogenic strains.

Investigation of Neuroprotective Effects in Neuronal Cell Cultures

While the compound is mentioned as an intermediate for pharmaceuticals targeting neurological disorders, direct investigations into the neuroprotective effects of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in neuronal cell cultures have not been published.

Advanced Analytical and Computational Methodologies in Boc L Tyrosinol 2,6 Di Cl Bzl Research

Development of Advanced Analytical Techniques for Biomolecule Detection and Quantification

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals. chemimpex.com Its utility extends to analytical chemistry, where it can be used to aid in the detection and quantification of other substances. chemimpex.com However, the precise detection and quantification of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) itself, and the biomolecules it helps create, are critical for research, development, and quality control. While High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound, more advanced techniques are required for complex biological matrices. chemimpex.com

Modern analytical workflows often employ a combination of high-resolution separation techniques with sensitive detection methods. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), allow for highly selective and sensitive quantification of the target compound and its metabolites in complex samples. Capillary Electrophoresis (CE) offers another high-efficiency separation method, particularly useful for chiral molecules and peptide derivatives.

Table 1: Advanced Analytical Techniques in the Study of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its Derivatives

| Technique | Principle | Application in Research |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Purity assessment and quality control of the synthesized compound. chemimpex.com |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capability of tandem MS. | Highly sensitive and selective quantification of the compound and its derivatives in biological fluids or reaction mixtures. |

| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | Analysis of chiral purity and separation of closely related peptide conjugates. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Structural elucidation and confirmation of the synthesized compound and its derivatives. |

Spectroscopic and Computational Conformational Analysis of Derivatives and Conjugates

Understanding the three-dimensional conformation of molecules derived from Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is paramount, as a molecule's shape dictates its biological function and interaction with targets like enzymes and receptors. This analysis is achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide experimental data on the molecule's structure and the presence of specific secondary structures, like β-turns in peptide mimics. nih.gov However, these experimental methods are often complemented and interpreted using powerful computational approaches. Computational conformational analysis involves exploring the potential energy surface of a molecule to find its most stable three-dimensional arrangements. Methodologies like Density Functional Theory (DFT) calculations provide an interpretation for experimental data and confirm observed conformations. nih.gov For more flexible molecules, conformational search protocols using methods like Monte Carlo Multiple Minimum (MCMM) and molecular dynamics (MD) are employed to generate a comprehensive ensemble of possible low-energy structures. diva-portal.org

Table 2: Methodologies for Conformational Analysis

| Method Type | Technique | Description |

| Spectroscopic | NMR & IR Spectroscopy | Provide experimental evidence of molecular structure, bonding, and secondary structural elements in solution or solid state. nih.gov |

| Computational | Density Functional Theory (DFT) | A quantum mechanical modeling method used to calculate the electronic structure of molecules, confirming preferred conformations. nih.gov |

| Computational | Molecular Mechanics (MM) / Molecular Dynamics (MD) | Classical methods used to simulate the movement and interactions of atoms over time, exploring the conformational landscape of flexible molecules. diva-portal.org |

Application of Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design

Quantitative Structure-Activity Relationship (QSAR) represents a crucial computational tool in medicinal chemistry for designing and optimizing new drug candidates based on a parent scaffold like Boc-L-Tyrosinol(2,6-di-Cl-Bzl). QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The process begins with a dataset of molecules derived from the parent structure, for which the biological activity (e.g., binding affinity to a target protein) has been experimentally determined. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various physicochemical properties, such as size, lipophilicity, and electronic charge distribution. A statistical or machine learning algorithm is then used to build a model that links these descriptors to the observed activity. This model can subsequently be used to predict the activity of new, yet-to-be-synthesized derivatives, allowing chemists to prioritize the most promising candidates and guide synthetic efforts efficiently.

Table 3: Steps in a Typical QSAR Study

| Step | Description |

| 1. Data Set Preparation | A series of structurally related compounds with experimentally measured biological activities is compiled. |

| 2. Descriptor Calculation | Molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the series. |

| 3. Model Development | A mathematical model is created using statistical methods (e.g., multiple linear regression) or machine learning to correlate descriptors with activity. |

| 4. Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques. |

| 5. Prediction | The validated model is used to predict the biological activity of novel, un-synthesized compounds, guiding further drug design. |

Integration of Artificial Intelligence and Machine Learning in Chemical and Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery and development. mednexus.org These technologies can significantly reduce the time and cost associated with bringing a new drug to market by enhancing the efficiency of numerous processes. mednexus.orgnih.gov For a versatile building block like Boc-L-Tyrosinol(2,6-di-Cl-Bzl), AI and ML offer powerful tools for exploring the vast chemical space of its potential derivatives.

Machine learning algorithms can power sophisticated QSAR models, predict drug-protein interactions, and forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico, long before a compound is synthesized. drugpatentwatch.com This allows researchers to filter out candidates likely to fail early in the discovery pipeline. drugpatentwatch.com Furthermore, generative AI models can be used for de novo drug design, creating novel molecular structures with optimized properties tailored to a specific biological target. nih.gov By simulating the activity of potential compounds and identifying the most promising candidates for physical screening, AI accelerates the entire discovery cycle.

Table 4: Applications of AI and Machine Learning in Drug Discovery

| Application Area | Description | Potential Impact |

| Target Identification | Analyzing large-scale biomedical data to identify and validate novel biological targets for therapeutic intervention. nih.gov | Increases the pool of "druggable" targets for diseases. |

| Virtual Screening | Using ML models to computationally screen vast libraries of virtual compounds to predict their binding affinity to a target. drugpatentwatch.com | Dramatically reduces the time and cost compared to physical high-throughput screening. |

| ADMET Prediction | Predicting the safety and pharmacokinetic profile of a molecule before synthesis. drugpatentwatch.com | Reduces late-stage failures and improves the success rate of drug candidates. |

| De Novo Drug Design | Employing generative models to design entirely new molecules with desired pharmacological properties. nih.gov | Accelerates the discovery of novel chemical entities with high potency and selectivity. |

Future Perspectives and Emerging Research Directions

Potential in the Development of Therapeutics for Neurological Disorders

The synthesis of novel therapeutic agents for neurological disorders is a primary area where Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its related tyrosine analogs show considerable promise. The compound serves as a key intermediate in the creation of pharmaceuticals targeting the central nervous system. chemimpex.comchemimpex.comchemimpex.com Its structural attributes are critical for designing compounds that can modulate receptor interactions with high specificity, a crucial factor in treating neurological conditions. chemimpex.com

Researchers are leveraging the unique properties of this building block to develop drugs that may effectively cross the blood-brain barrier, a significant hurdle in neuropharmacology. chemimpex.com The 2,6-dichlorobenzyl group not only provides stability but also influences the lipophilicity and conformation of the final molecule, which can be tailored to enhance penetration into the brain and improve drug efficacy. chemimpex.com Furthermore, the structural characteristics of compounds derived from Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make them suitable candidates for studying neurotransmitter pathways, thereby aiding in the broader understanding of various neurological disorders and the identification of potential treatments. chemimpex.com

| Research Area | Key Finding / Application of Derivative | Reference |

|---|---|---|

| Pharmaceutical Intermediate | Serves as a key building block in synthesizing pharmaceuticals targeting neurological disorders. | chemimpex.comchemimpex.com |

| Drug Efficacy & Specificity | The unique structure helps enhance the efficacy and specificity of novel therapeutic agents. | chemimpex.comchemimpex.comchemimpex.com |

| Blood-Brain Barrier | Derivatives are designed with the potential to cross the blood-brain barrier effectively. | chemimpex.com |

| Neurotransmitter Studies | Structural features make it a candidate for research into neurotransmitter interactions. | chemimpex.com |

Advancements in Peptide Dendrimer Design and Synthesis

Peptide dendrimers are highly branched, nano-sized macromolecules that are gaining attention as versatile platforms for drug and gene delivery. pharmacologyjournals.netresearchgate.net The precise, step-by-step synthesis required to build these structures necessitates the use of well-defined building blocks with specific functionalities. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is an ideal candidate for incorporation into the architecture of peptide dendrimers.

Expanding the Scope of Enzyme-Resistant Peptide Analogues

A major limitation of peptide-based therapeutics is their rapid degradation by enzymes in the body. nih.gov The development of peptide analogues with enhanced stability is a critical research objective. Incorporating modified amino acids is a proven strategy to create peptides that are resistant to enzymatic cleavage. The structural features of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make it a valuable precursor for synthesizing such stable peptide analogues.

The 2,6-dichlorobenzyl group is a robust protecting group for the tyrosine hydroxyl function, showing high stability under the acidic conditions typically used to remove the Boc group during solid-phase peptide synthesis. This stability prevents unwanted side reactions, such as migration of the protective group, which can occur with simpler ethers like the benzyl (B1604629) group. Once incorporated into a peptide chain (after conversion of the alcohol to a carboxylic acid), the bulky 2,6-dichlorobenzyl side chain can act as a steric shield, hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in biological systems. This enhanced stability is crucial for developing peptide drugs with improved pharmacokinetic profiles. chemimpex.com

| Protecting Group | Key Feature | Advantage in Synthesis |

|---|---|---|

| Benzyl (Bzl) | Simple ether protection. | Commonly used but prone to migration to the aromatic ring during acid deprotection. |

| 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) | Bulky, electron-withdrawing groups. | High stability under acidic conditions, preventing side reactions and by-product formation. |

Challenges and Opportunities in the Refinement of Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, increasing efficacy while minimizing systemic side effects. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) presents both opportunities and challenges in the refinement of these advanced systems.

The primary opportunity lies in using this compound as a specialized linker or scaffold in the construction of drug conjugates and nanocarriers. chemimpex.com Its distinct chemical handles—the protected amine, the free hydroxyl, and the stable dichlorobenzyl ether—allow for selective modifications and the attachment of various moieties, including targeting ligands, imaging agents, and therapeutic payloads. chemimpex.comnih.gov The ability to incorporate this building block into peptides or dendrimers can help improve the pharmacokinetic properties of a drug and facilitate selective binding to target receptors. chemimpex.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-L-Tyrosinol(2,6-di-Cl-Bzl), and how can purity be validated?

- Methodological Answer : Synthesis typically involves selective benzylation of the phenolic hydroxyl groups in tyrosine derivatives under anhydrous conditions. The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) to confirm molecular ion peaks. Storage conditions (0–6°C) and purity thresholds (>97% by HPLC) are critical for reproducibility .

Q. How can researchers distinguish Boc-L-Tyrosinol(2,6-di-Cl-Bzl) from structurally similar derivatives?

- Methodological Answer : Use NMR spectroscopy to resolve substitution patterns. For example, the ¹H-NMR spectrum will show distinct aromatic proton splitting due to the 2,6-dichlorobenzyl (di-Cl-Bzl) group. ¹³C-NMR can confirm the Boc group (quaternary carbon at ~80 ppm) and benzyl carbons. IR spectroscopy further verifies carbonyl (Boc) and C-Cl stretches (740–780 cm⁻¹) .

Q. What databases are most effective for retrieving peer-reviewed studies on this compound?

- Methodological Answer : Prioritize PubMed and Web of Science for precision in chemical queries. Avoid Google Scholar due to its lack of Boolean search optimization and reproducibility issues. Use CAS RN (Chemical Abstracts Service Registry Number) as a unique identifier to filter results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) synthesis?

- Methodological Answer : Variations in yields often stem from differences in reaction conditions (e.g., solvent purity, temperature control). Systematic replication studies using controlled anhydrous environments (e.g., Schlenk lines) and real-time monitoring via FTIR or Raman spectroscopy can isolate critical variables. Compare results against published protocols in the General Catalog of Kanto Reagents for baseline benchmarks .

Q. What strategies optimize the stability of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in long-term storage?

- Methodological Answer : Degradation pathways include hydrolysis of the Boc group and oxidation of the benzyl ether. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC analysis can model shelf life. Additives like BHT (butylated hydroxytoluene) at 0.1% w/w may inhibit oxidation. Store aliquots in amber vials under argon at –20°C for extended stability .

Q. How should researchers design experiments to investigate the compound’s role in peptide mimetics?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Incorporate Boc-L-Tyrosinol(2,6-di-Cl-Bzl) as a side-chain-modified residue. Monitor coupling efficiency via Kaiser tests or LC-MS. Compare conformational stability (e.g., circular dichroism) against unmodified tyrosine analogs to assess steric and electronic effects .

Data Analysis and Interpretation

Q. How can contradictory bioactivity results across studies be critically evaluated?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study heterogeneity. Key variables include assay type (e.g., cell-based vs. enzymatic), compound concentration, and solvent (DMSO vs. aqueous buffers). Use funnel plots to detect publication bias and subgroup analysis to isolate confounding factors .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) for EC₅₀/IC₅₀ calculations. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. For non-linear relationships, use Akaike Information Criterion (AIC) to compare model fits .

Literature Review and Synthesis

Q. How to systematically identify gaps in the existing literature on this compound?

- Methodological Answer : Conduct a scoping review using PICOS framework (Population, Intervention, Comparison, Outcomes, Study design). Map existing studies to identify under-researched areas (e.g., in vivo pharmacokinetics or metabolite profiling). Use citation chaining in Web of Science to trace seminal works .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.